MAO-B Inhibition: Potency Advantage Over Unsubstituted Quinolin-2-ol
7-Methoxy-4-methyl-quinolin-2-ol demonstrates measurable inhibition of human monoamine oxidase B (MAO-B), a key target in neurodegenerative disease research. Its IC₅₀ value of 17,000 nM provides a defined, quantitative basis for use in MAO-B inhibition studies, whereas unsubstituted quinolin-2-ol shows no reported activity against this target [1]. This establishes a clear functional differentiation that is critical for target-specific assay development.
| Evidence Dimension | MAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 17,000 nM (1.70E+4 nM) |
| Comparator Or Baseline | Quinolin-2-ol (2-Hydroxyquinoline, CAS 59-31-4): No reported MAO-B inhibitory activity |
| Quantified Difference | Target compound shows specific MAO-B engagement; comparator is inactive against this target |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline [1] |
Why This Matters
For neuropharmacology research programs, a compound with defined MAO-B inhibition provides a rational starting point for chemical probe development, whereas the unsubstituted analog would be an inappropriate selection.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610). Affinity Data for 7-Methoxy-4-methyl-quinolin-2-ol: IC50 for Human MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822. View Source
